molecular formula C15H14ClNO3 B2916370 Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1097148-66-7

Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2916370
CAS No.: 1097148-66-7
M. Wt: 291.73
InChI Key: CMVPPKFGLUSYRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 5-chloro-2-hydroxybenzylamine with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological molecules. This makes it particularly useful in proteomics research and other applications where specific molecular interactions are crucial .

Properties

IUPAC Name

methyl 4-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVPPKFGLUSYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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